
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has gained significant attention in scientific research. This molecule is a member of the fluorene family and is also known as Compound 1. The compound has been synthesized using various methods and has shown potential applications in scientific research.
作用机制
The mechanism of action of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate involves the inhibition of PKC and PLA2. The compound binds to the catalytic domain of these enzymes, preventing their activity. This inhibition leads to a decrease in the production of inflammatory mediators and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also been shown to have neuroprotective effects in animal models of Parkinson's disease.
实验室实验的优点和局限性
One of the advantages of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is its ability to inhibit the activity of PKC and PLA2. This makes it a potential candidate for the treatment of various diseases. However, the compound has limitations in terms of its solubility and stability. These limitations can affect its effectiveness in in-vivo experiments.
未来方向
There are several future directions for the research of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate. One of the directions is to optimize the synthesis process to improve the yield and purity of the compound. Another direction is to study the compound's effectiveness in in-vivo models of disease. Further research is also needed to understand the compound's mechanism of action and potential side effects.
Conclusion
In conclusion, Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate is a synthetic compound that has shown potential applications in scientific research. The compound has been synthesized using various methods and has been studied for its ability to inhibit the activity of PKC and PLA2. The compound has various biochemical and physiological effects and has limitations in terms of its solubility and stability. Further research is needed to optimize the synthesis process, understand the compound's mechanism of action, and study its effectiveness in in-vivo models of disease.
合成方法
The synthesis of Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has been achieved using various methods. One of the common methods is through a multi-step synthesis process involving the reaction of 9,10-dibromoanthracene with 2,2,6,6-tetramethyl-3,5-heptanedione in the presence of a base. The reaction produces the intermediate compound, which is then reacted with 1-pyrrolidinecarboxylic acid to form the final product. The synthesis process has been optimized to achieve high yields of the compound.
科学研究应用
Tetramethyl 6b-(1-pyrrolidinyl)-6b,10a-dihydro-7,8,9,10-fluoranthenetetracarboxylate has shown potential applications in scientific research. The compound has been studied for its ability to inhibit the activity of protein kinase C (PKC) and phospholipase A2 (PLA2). These enzymes play a crucial role in various cellular processes, including signal transduction, gene expression, and inflammation. Inhibition of these enzymes has been linked to the treatment of various diseases, including cancer, inflammation, and neurological disorders.
属性
分子式 |
C28H27NO8 |
|---|---|
分子量 |
505.5 g/mol |
IUPAC 名称 |
tetramethyl 10a-pyrrolidin-1-yl-6bH-fluoranthene-7,8,9,10-tetracarboxylate |
InChI |
InChI=1S/C28H27NO8/c1-34-24(30)19-20(25(31)35-2)22-16-11-7-9-15-10-8-12-17(18(15)16)28(22,29-13-5-6-14-29)23(27(33)37-4)21(19)26(32)36-3/h7-12,22H,5-6,13-14H2,1-4H3 |
InChI 键 |
LPTCPUXFVDNFRI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
规范 SMILES |
COC(=O)C1=C(C(=C(C2(C1C3=CC=CC4=C3C2=CC=C4)N5CCCC5)C(=O)OC)C(=O)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



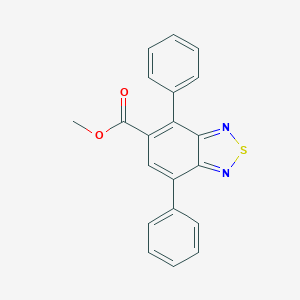
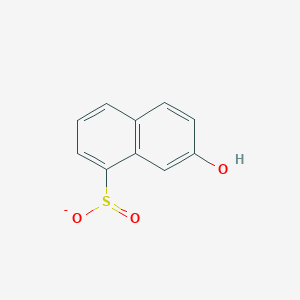
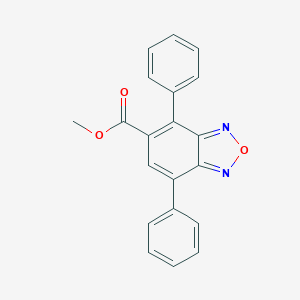
![2,10b-diphenyl-3a,10b-dihydro-4H-thieno[2',3':3,4]pyrrolo[1,2-a]benzimidazol-4-one](/img/structure/B282071.png)

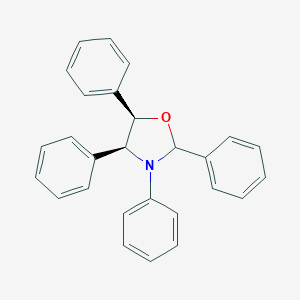
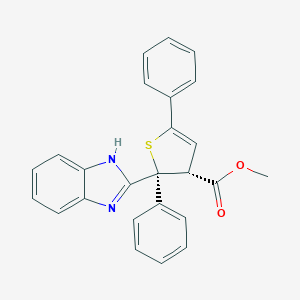

![1,2-Dihydrocyclopenta[cd]pleiadene-5,10-dione](/img/structure/B282078.png)
![4H,6H-benzo[de]naphtho[2,3-g]isochromene-4,6,8,13-tetrone](/img/structure/B282083.png)
![7-Chloro-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282084.png)
![7-Propyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B282085.png)
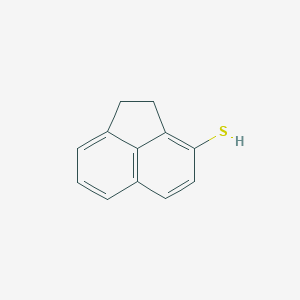
![2-[Phenacylsulfonyl(1,3-thiazolidin-2-ylidene)methyl]sulfonyl-1-phenylethanone](/img/structure/B282087.png)